molecular formula C14H10 B1679779 Phenanthrene CAS No. 85-01-8

Phenanthrene

Cat. No.: B1679779
CAS No.: 85-01-8
M. Wt: 178.23 g/mol
InChI Key: YNPNZTXNASCQKK-UHFFFAOYSA-N
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Description

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings . It is a colorless, crystal-like solid, but can also appear yellow . This compound is used to make dyes, plastics, pesticides, explosives, and drugs .


Synthesis Analysis

This compound can be synthesized through various methods. A notable method involves the Elbs persulfate oxidation of naphthalene . Another common route to synthesizing this compound is via the Diels-Alder reaction, where it is produced as a by-product during the reaction of benzyne with furan .


Molecular Structure Analysis

The this compound molecule is planar and contains 14 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. It undergoes nitration with concentrated nitric acid with sulphuric acid to yield 9-nitrothis compound . This compound reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromothis compound . This compound undergoes oxidation with KMnO4 in sulphuric acid gives diphenic acid while oxidized with CrO3 gives 9,10-phenanthraquinone .


Physical and Chemical Properties Analysis

This compound is a colorless, crystalline substance at room temperature and has a faintly aromatic odor . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .

Scientific Research Applications

Aquatic Life Toxicity and Reproductive Effects

Phenanthrene exposure has been shown to influence the reproductive systems of aquatic organisms in a U-shaped dose-response manner, affecting spermatogenesis in fish such as Sebastiscus marmoratus and leading to reproductive and transgenerational toxicities in marine medaka (Oryzias melastigma). These studies reveal the complex impacts of this compound on fish reproductive health, demonstrating both immediate and generational effects (Sun et al., 2011; Sun et al., 2015).

Biodegradation and Environmental Remediation

Research on this compound biodegradation has identified specific microorganisms, such as Burkholderia fungorum FM-2, capable of degrading this compound and removing heavy metals from contaminated environments. This indicates the potential for using certain bacterial strains in the bioremediation of soils co-contaminated with this compound and heavy metals (Liu et al., 2019).

Impact on Plant Physiology

This compound exposure has been found to affect the secretion and accumulation of organic acids in the roots of plants like Lolium perenne L. (perennial ryegrass), suggesting a possible mechanism through which plants respond to and possibly mitigate this compound toxicity. This insight could inform phytoremediation strategies for PAH-contaminated sites (Xie Mingji et al., 2009).

Safety and Hazards

Phenanthrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin and eye irritation . Long-term exposure to this compound has been associated with various health effects, including eye and skin irritation, nausea, and breathing difficulties .

Future Directions

Research is ongoing to improve the biodegradation of Phenanthrene in the environment. For instance, a study has proposed a strategy to promote the biodegradation of this compound in contaminated soil by a novel bacterial consortium in slurry bioreactors . Another study has explored the potential of a plant-growth-promoting endophytic strain Pseudomonas chlororaphis for the biodegradation of this compound .

Mechanism of Action

Target of Action

It has been found to target fat tissues, kidneys, and liver once it enters the body . In addition, Phenanthrene and its derivatives have shown potential antitumor and anticancer properties, indicating that it may target cancer cells .

Mode of Action

It is known to undergo various chemical reactions, typically at the 9 and 10 positions . These reactions include organic oxidation to phenanthrenequinone with chromic acid, organic reduction to 9,10-dihydrothis compound with hydrogen gas and raney nickel, and electrophilic halogenation to 9-bromothis compound with bromine .

Biochemical Pathways

This compound’s degradation in the environment involves several biochemical pathways. One study proposed a phytodegradation pathway featuring three significant benzene ring cleavage steps . Another study suggested that the degradation of this compound by certain bacteria occurs via the salicylate metabolic pathway .

Pharmacokinetics

It is known that this compound is nearly insoluble in water but soluble in most low-polarity organic solvents . This property likely affects its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of this compound’s action can vary depending on the context. For instance, in the presence of certain bacteria, this compound can be effectively degraded, resulting in the production of various intermediate products . On the other hand, this compound has been shown to cause an increase in the generation of reactive oxygen species (ROS) in certain organisms, leading to oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as biochar and polyethylene, can affect this compound’s degradation and bioavailability . Furthermore, this compound’s action can be influenced by the presence of organisms, such as earthworms and bacteria .

Biochemical Analysis

Biochemical Properties

Phenanthrene plays a significant role in various biochemical reactions, particularly in the context of biodegradation. It interacts with enzymes such as dioxygenases and monooxygenases, which catalyze its initial oxidation. These enzymes convert this compound into more water-soluble metabolites like this compound-9,10-dihydrodiol, which can be further degraded by other enzymes such as catechol 2,3-dioxygenase . The interaction between this compound and these enzymes is crucial for its breakdown and eventual mineralization.

Cellular Effects

This compound affects various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This compound also influences cell signaling pathways, such as the activation of the aryl hydrocarbon receptor (AhR) pathway, which can alter gene expression and disrupt cellular metabolism . Additionally, this compound exposure has been shown to affect cell proliferation and apoptosis, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to DNA, causing mutations and genotoxic effects. This compound also interacts with proteins involved in detoxification processes, such as cytochrome P450 enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular responses, contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can undergo degradation through microbial activity. Studies have shown that this compound can be degraded by bacteria such as Pseudomonas and Alcaligenes species, with degradation rates influenced by factors like pH, temperature, and nutrient availability . Long-term exposure to this compound can lead to chronic effects on cellular function, including persistent oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minimal cellular damage. At high doses, this compound can induce significant toxicity, including liver damage, immune system suppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its biodegradation. Enzymes such as dioxygenases and monooxygenases initiate the breakdown of this compound into intermediate metabolites like this compound-9,10-dihydrodiol. These intermediates are further metabolized by enzymes such as catechol 2,3-dioxygenase, leading to the formation of compounds like salicylic acid and phthalic acid . These metabolic pathways are essential for the detoxification and removal of this compound from the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other carrier proteins, facilitating its distribution in the bloodstream. This compound can also accumulate in lipid-rich tissues due to its hydrophobic nature . This accumulation can lead to localized toxicity and prolonged exposure effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can localize to cellular membranes, where it disrupts membrane integrity and function. This compound can also be found in the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall impact on cellular processes.

Properties

IUPAC Name

phenanthrene
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InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
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InChI Key

YNPNZTXNASCQKK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
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Molecular Formula

C14H10
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DSSTOX Substance ID

DTXSID6024254
Record name Phenanthrene
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Molecular Weight

178.23 g/mol
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Physical Description

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence.
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Boiling Point

642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F
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Flash Point

340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.
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Density

1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025
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Vapor Density

6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound
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Mechanism of Action

Growing evidence indicates that there is an emerging link between environmental pollution and cardiac hypertrophy, while the mechanism is unclear. The objective of this study was to examine whether phenanthrene (Phe) could cause cardiac hypertrophy, and elucidate the molecular mechanisms involved. We found that: 1) Phe exposure increased the heart weight and cardiomyocyte size of rats; 2) Phe exposure led to enlarged cell size, and increased protein synthesis in H9C2 cells; 3) Phe exposure induced important markers of cardiac hypertrophy, such as atrial natriuretic peptide, B-type natriuretic peptide, and c-Myc in H9C2 cells and rat hearts; 4) Phe exposure perturbed miR-133a, CdC42 and RhoA, which were key regulators of cardiac hypertrophy, in H9C2 cells and rat hearts; 5) Phe exposure induced DNA methyltransferases (DNMTs) in H9C2 cells and rat hearts; 6) Phe exposure led to methylation of CpG sites within the miR-133a locus and reduced miR-133a expression in H9C2 cells; 7) DNMT inhibition and miR-133a overexpression could both alleviate the enlargement of cell size and perturbation of CdC42 and RhoA caused by Phe exposure. These results indicated that Phe could induce cardiomyocyte hypertrophy in the rat and H9C2 cells. The mechanism might involve reducing miR-133a expression by DNA methylation.
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Color/Form

Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes)

CAS No.

85-01-8
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Record name PHENANTHRENE
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Melting Point

212 °F (NTP, 1992), 99 °C, 212 °F
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Synthesis routes and methods I

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Synthesis routes and methods II

Procedure details

1-methoxy-4-vinyl naphthalene 18.42 g (0.1 mol) and acetylene dicarboxylic acid dimethyl ester 28.42 g (0.2 mol) were dissolved in nitrobenzene, 200 ml, and they were reacted for 7 hours at the temperature of 130° C. After cooling, nitrobenzene was escaped in vapor under a reduced pressure condition, silica gel column chromatography (developing solvent n-hexane: an acetic acid ethyl=9:1) process was performed to residual elements, crude material, 23.08 g, was obtained. Further, objective phenanthrene compounds, 19.85 g (yield 61.2%) was obtained by recrystallizing from n-butanol. A melting point was 150.2 to 151.0° C. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 4.
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.2%

Synthesis routes and methods III

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene
Reactant of Route 2
Phenanthrene
Reactant of Route 3
Phenanthrene
Reactant of Route 4
Phenanthrene
Reactant of Route 5
Phenanthrene
Reactant of Route 6
Phenanthrene

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